5-Iodo-1,1,1-trifluoropentane
Overview
Description
5-Iodo-1,1,1-trifluoropentane: is an organic compound with the molecular formula C5H8F3I and a molecular weight of 252.02 g/mol . It is characterized by the presence of an iodine atom and three fluorine atoms attached to a pentane backbone. This compound is a clear, orange liquid with a boiling point of 153°C and a density of 1.722 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Iodo-1,1,1-trifluoropentane can be synthesized through the iodination of 1,1,1-trifluoropentane. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1,1,1-trifluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Reduction Reactions: The compound can be reduced to form 1,1,1-trifluoropentane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents such as water or alcohols.
Reduction Reactions: Often carried out using lithium aluminum hydride or other strong reducing agents in anhydrous conditions.
Oxidation Reactions: May require oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Various substituted pentanes depending on the nucleophile used.
Reduction Reactions: 1,1,1-trifluoropentane.
Oxidation Reactions: Corresponding oxidized products, which may include alcohols or ketones.
Scientific Research Applications
Chemistry: 5-Iodo-1,1,1-trifluoropentane is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and materials, such as fluorinated polymers and surfactants .
Mechanism of Action
The mechanism of action of 5-Iodo-1,1,1-trifluoropentane involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is leveraged in synthetic chemistry to introduce fluorinated moieties into target molecules, enhancing their chemical and biological properties . The molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparison with Similar Compounds
1,1,1-Trifluoropentane: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Bromo-1,1,1-trifluoropentane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-1,1,1-trifluoropentane: Contains a chlorine atom, which also affects its reactivity and use in synthesis.
Uniqueness: 5-Iodo-1,1,1-trifluoropentane is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions, making it highly valuable in synthetic organic chemistry.
Properties
IUPAC Name |
1,1,1-trifluoro-5-iodopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3I/c6-5(7,8)3-1-2-4-9/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEXEEFLZJDBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377820 | |
Record name | 5-Iodo-1,1,1-trifluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352-60-3 | |
Record name | 5-Iodo-1,1,1-trifluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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